Lipophilicity Tuning: XLogP3 of 3.1 Places CAS 1042614-47-0 Between the Cyclopropyl-Direct and Ethylene-Spacer Analogs
The computed XLogP3 of [(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine is 3.1 [1]. On a lipophilicity ladder constructed from four structurally related 4-chlorophenyl-cyclopropyl amines, this value sits between the less lipophilic N-cyclopropyl analog CAS 19271-24-0 (logP 2.48–2.59) [2] and the more lipophilic ethylene-spacer analog CAS 1042591-77-4 (logP 3.27) as well as the propylcyclopropanamine isomer CAS 1500900-02-6 (logP 3.31) . A quantified difference of +0.51 to +0.62 logP units over CAS 19271-24-0 and −0.17 to −0.21 logP units under CAS 1042591-77-4 and CAS 1500900-02-6 is observed.
| Evidence Dimension | Computed n-octanol/water partition coefficient (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | CAS 19271-24-0: logP 2.48–2.59; CAS 1042591-77-4: logP 3.27; CAS 1500900-02-6: logP 3.31 |
| Quantified Difference | ΔlogP = +0.51 to +0.62 (vs. 19271-24-0); ΔlogP = −0.17 to −0.21 (vs. 1042591-77-4 and 1500900-02-6) |
| Conditions | Predicted values from standard computational methods (XLogP3, ACD/LogP); values sourced from vendor and database entries. |
Why This Matters
A logP difference of ≥0.5 units can translate into a 3- to 5-fold shift in membrane permeability or nonspecific protein binding, making CAS 1042614-47-0 a distinct choice when optimizing for balanced ADME properties within a 4-chlorophenyl-cyclopropyl amine series.
- [1] Kuujia. Computed Properties for [(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine – XLogP3 = 3.1. https://www.kuujia.com/cas-1042614-47-0.html (accessed 2026-04-28). View Source
- [2] ChemSrc. N-[(4-Chlorophenyl)methyl]cyclopropanamine – LogP data. https://m.chemsrc.com/mip/cas/19271-24-0.html (accessed 2026-04-28). View Source
